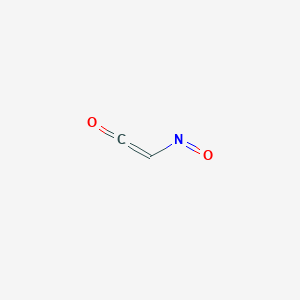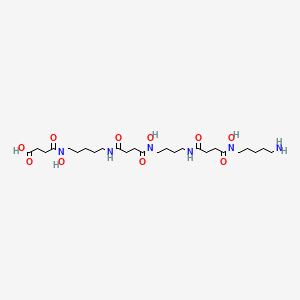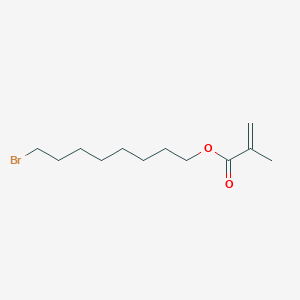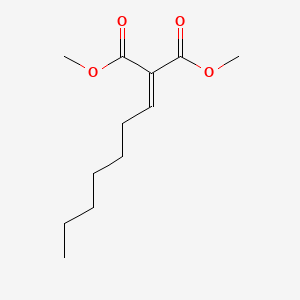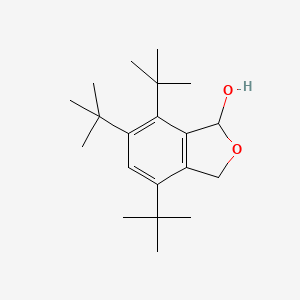![molecular formula C22H40N6O8S3 B14282528 N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid CAS No. 138504-41-3](/img/structure/B14282528.png)
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an aminophenyl group, an ethylamino group, and a methanesulfonamide group, all coordinated with sulfuric acid. Its diverse functional groups make it a versatile compound in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-nitrophenylethylamine with ethylenediamine under controlled conditions to form the intermediate 4-aminophenylethylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide. Finally, the compound is treated with sulfuric acid to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide
- N-[2-[2-(4-nitrophenyl)ethylamino]ethyl]methanesulfonamide
- N-[2-[2-(4-hydroxyphenyl)ethylamino]ethyl]methanesulfonamide
Uniqueness
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid is unique due to its combination of functional groups and its ability to form stable complexes with sulfuric acid. This stability enhances its reactivity and makes it a valuable compound in various chemical and biological applications. Its specific structure allows for targeted interactions with enzymes and other biological molecules, distinguishing it from similar compounds.
Propiedades
Número CAS |
138504-41-3 |
|---|---|
Fórmula molecular |
C22H40N6O8S3 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid |
InChI |
InChI=1S/2C11H19N3O2S.H2O4S/c2*1-17(15,16)14-9-8-13-7-6-10-2-4-11(12)5-3-10;1-5(2,3)4/h2*2-5,13-14H,6-9,12H2,1H3;(H2,1,2,3,4) |
Clave InChI |
RRRFPGJFBVMADH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.CS(=O)(=O)NCCNCCC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



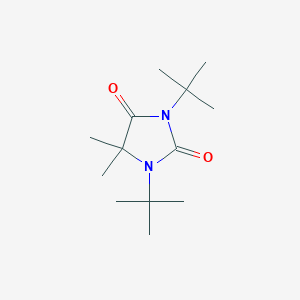
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
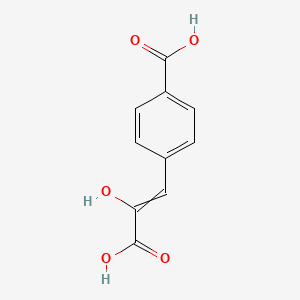
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
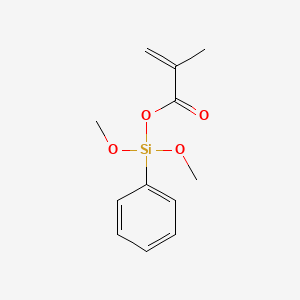
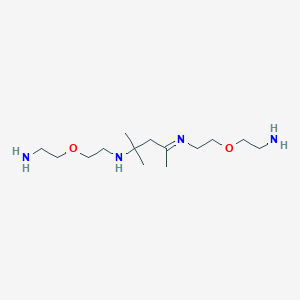
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
